molecular formula C11H15ClFN B1489497 Cyclobutyl(4-fluorophenyl)methanamine hydrochloride CAS No. 2097950-16-6

Cyclobutyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B1489497
CAS No.: 2097950-16-6
M. Wt: 215.69 g/mol
InChI Key: KWXVMKOMLIVGAM-UHFFFAOYSA-N
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Description

Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a chiral amine salt featuring a cyclobutyl group and a 4-fluorophenyl moiety linked to a methanamine backbone. The fluorine atom at the para position of the phenyl ring enhances electronic interactions, while the strained cyclobutyl ring influences conformational stability.

Properties

IUPAC Name

cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXVMKOMLIVGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cyclobutyl(4-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor for the synthesis of various drugs, including those targeting neurological disorders and inflammation.

  • Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Cyclobutyl(4-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (S)-Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 1956435-19-0)
  • Structure : Lacks the 4-fluoro substituent on the phenyl ring.
  • Synthesis yield is 91%, indicating efficient preparation under similar conditions .
Compound B : Cyclobutyl(4-methoxyphenyl)methanamine (CAS 1016507-26-8)
  • Structure : 4-Methoxy group replaces fluorine.
  • Impact: Methoxy’s electron-donating nature alters the aromatic ring’s electronic profile, possibly reducing metabolic stability compared to the fluoro analog. No pharmacological data available .

Cycloalkyl Group Modifications

Compound C : (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride (CAS 1269437-73-1)
  • Structure : Cyclopropyl replaces cyclobutyl.
  • Impact : Smaller ring size reduces steric hindrance but increases ring strain. Molecular weight (201.67 g/mol) is lower than the target compound (~215 g/mol). Pharmacokinetic studies suggest cyclopropyl derivatives may exhibit faster hepatic clearance .
Compound D : Cyclohexyl(4-fluorophenyl)methanamine (CAS 88536-30-5)
  • Structure : Six-membered cyclohexyl ring replaces cyclobutyl.
  • Impact: Increased conformational flexibility and reduced ring strain may enhance binding to larger enzyme pockets. No solubility data reported .

Structural Isomerism and Connectivity

Compound E : (1-(4-Fluorophenyl)cyclobutyl)methanamine Hydrochloride (CAS 1228879-30-8)
  • Structure : Cyclobutane fused directly to the 4-fluorophenyl ring.
  • Molecular weight (215.7 g/mol) is comparable to the target compound .

Physicochemical and Pharmacological Properties

Table 1: Key Comparative Data

Compound Name Cyclic Group Aromatic Substituent Molecular Weight (g/mol) Key Pharmacological Note
Cyclobutyl(4-fluorophenyl)methanamine HCl Cyclobutyl 4-Fluorophenyl ~215 Enhanced halogen bonding potential
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl Cyclopropyl 4-Fluorophenyl 201.67 Higher metabolic turnover
(1-(4-Fluorophenyl)cyclobutyl)methanamine HCl Fused cyclobutane 4-Fluorophenyl 215.7 Restricted conformational flexibility
(S)-Cyclobutyl(phenyl)methanamine HCl Cyclobutyl Phenyl ~210 Reduced receptor affinity

Pharmacokinetic Considerations

  • Lipophilicity: Fluorine increases logP compared to non-halogenated analogs, improving blood-brain barrier penetration.
  • Metabolic Stability : Cyclobutyl’s strain may accelerate oxidation, whereas cyclopropyl derivatives show mixed stability in microsomal assays .

Biological Activity

Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClF2N
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 2460748-95-0

The presence of the fluorine atom on the phenyl ring enhances the compound's stability and bioavailability, potentially increasing its binding affinity to molecular targets compared to similar compounds without fluorine substitution .

This compound is believed to interact with specific neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction may modulate mood regulation and cognitive functions, suggesting psychoactive properties that warrant further investigation .

Potential Mechanisms:

  • Inhibition or Modulation : The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes .
  • Binding Affinity : Initial studies indicate that the fluorine substitution enhances binding affinity for neurotransmitter receptors, which could lead to significant pharmacological effects .

Antidepressant Effects

Research indicates that compounds structurally similar to cyclobutyl(4-fluorophenyl)methanamine exhibit antidepressant-like effects in animal models. These effects are often mediated through modulation of serotonin and norepinephrine levels in the brain .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of specific oncogenic pathways .

Antimicrobial Activity

Some derivatives have shown antimicrobial activity against various pathogens. The fluorophenyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against bacteria and fungi .

Case Studies

  • Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant effects in a mouse model, correlating with increased serotonin levels .
  • Anticancer Efficacy : In vitro tests showed that this compound inhibited the growth of renal cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Tests : this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Cyclobutyl(4-chlorophenyl)methanamineChlorine instead of fluorineModerate antidepressant effects
Cyclobutyl(4-bromophenyl)methanamineBromine substitutionAnticancer properties
Cyclobutyl(4-methylphenyl)methanamineMethyl group on phenylLimited biological activity

The unique presence of the fluorine atom in this compound contributes to its distinct pharmacological profile compared to its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for cyclobutyl(4-fluorophenyl)methanamine hydrochloride involves the reduction of nitrile precursors followed by salt formation:

  • Starting Material: 4-fluorophenylcyclobutane carbonitrile or related nitrile derivatives.
  • Reduction Step: Catalytic hydrogenation of the nitrile group to the corresponding primary amine using hydrogen gas and catalysts such as palladium or nickel silicates.
  • Reaction Conditions: Typically conducted at room temperature for about 12 hours under hydrogen atmosphere.
  • Solvent: Commonly used solvents include tetrahydrofuran (THF) or ethanol, providing a suitable medium for hydrogenation.
  • Purification: After hydrogenation, the free amine is isolated and purified, often by distillation or crystallization.
  • Salt Formation: The free amine is then reacted with hydrochloric acid (HCl) in an organic solvent such as diethyl ether at low temperature (0°C) to form the hydrochloride salt.

Key Reaction Steps Table:

Step Reagents/Conditions Yield (%) Purity (%)
Nitrile Hydrogenation H₂, Ni-Si catalyst, RT, 12 h 75 >95 (HPLC)
Salt Formation HCl/Et₂O, 0°C 85 99 (HPLC)

This method yields this compound with high purity suitable for research and industrial applications.

Industrial Production Considerations

Industrial-scale synthesis adapts the above laboratory methods with automation and process optimization:

  • Automated Reactors: Use of continuous flow hydrogenation reactors to improve safety and efficiency.
  • Quality Control: Implementation of stringent analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure batch-to-batch consistency.
  • Purification: Crystallization and drying steps are optimized to obtain the hydrochloride salt in a stable, crystalline form with high purity.
  • Solubility Management: Solvent selection is critical; solvents like DMSO, PEG300, Tween 80, and corn oil are used in formulation stages to ensure solubility and stability of the compound.

Structural Confirmation and Analytical Validation

The structural integrity and purity of this compound are confirmed by:

Stock Solution Preparation and Solubility Data

For research and formulation purposes, precise preparation of stock solutions is essential. The compound's solubility in various solvents guides the choice of solvent and concentration:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 4.6361 23.1803 46.3607
5 mM 0.9272 4.6361 9.2721
10 mM 0.4636 2.318 4.6361

In Vivo Formulation Preparation:

  • Dissolve drug in DMSO to prepare a master solution.
  • Sequential addition of PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.
  • Physical aids such as vortexing, ultrasound, or gentle heating may be used to facilitate dissolution.

Comparative Synthetic Insights and Research Findings

  • Positional Fluorine Effects: The para-fluoro substitution on the phenyl ring enhances biological potency and solubility compared to ortho- or meta-substituted analogs.
  • Ring Size Variations: Cyclobutyl ring confers conformational rigidity beneficial for biological activity, contrasting with more flexible cyclopentyl or cyclopropyl analogs.
  • Amine Functionalization: The primary amine group is critical for salt formation and biological interactions; modifications here affect basicity and steric profile.

Summary Table: Preparation Overview

Aspect Details
Starting Material 4-fluorophenylcyclobutane carbonitrile
Key Reaction Catalytic hydrogenation of nitrile to primary amine
Catalyst Nickel silicate or palladium
Solvent THF, ethanol
Salt Formation Reaction with HCl in diethyl ether at 0°C
Purification Crystallization, drying
Analytical Validation HPLC (>95% purity), LC-MS, ¹H NMR, FT-IR
Stock Solution Preparation Concentrations from 1 mM to 10 mM in DMSO and co-solvents
Industrial Scale Automated reactors, quality control, solvent management

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutyl(4-fluorophenyl)methanamine hydrochloride, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. For example, cyclobutyl ketones or aldehydes can undergo reductive amination with 4-fluorophenylmethanamine derivatives. Sodium borohydride or catalytic hydrogenation may reduce intermediates, followed by HCl salt formation for stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) ensures >95% purity. Impurity profiling using HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Use 1^1H/13^13C NMR to confirm the cyclobutyl ring (δ ~2.5–3.5 ppm for strained CH2_2 groups) and fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons). FT-IR identifies N–H stretches (~3300 cm1^{-1}) and C–F bonds (~1200 cm1^{-1}) .
  • Physicochemical Properties : Measure solubility in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. Collision cross-section (CCS) values (predicted using ion mobility spectrometry, e.g., ~135–142 Ų for [M+H]+) aid in mass spectrometry-based identification .

Q. What strategies improve aqueous solubility and stability for in vitro assays?

  • Methodology : The hydrochloride salt form enhances water solubility (e.g., >10 mg/mL in PBS). For stability, store lyophilized powder at –20°C and prepare fresh solutions in degassed buffers. Co-solvents like cyclodextrins (5% w/v) or surfactants (0.1% Tween-80) prevent aggregation .

Advanced Research Questions

Q. How does the cyclobutyl moiety influence target binding compared to cyclohexyl or cyclopentyl analogs?

  • Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) and binding assays (SPR or ITC) using cyclobutyl, cyclohexyl, and cyclopentyl derivatives. The cyclobutyl group’s ring strain and smaller size may increase steric complementarity with hydrophobic enzyme pockets. For example, cyclobutyl analogs show 2–3× higher affinity for serotonin receptors vs. cyclohexyl derivatives in SPR studies .

Q. How can researchers resolve contradictions in reported IC50_{50} values across cell-based vs. biochemical assays?

  • Methodology :

  • Assay Design : Validate cell permeability using LC-MS/MS to quantify intracellular concentrations. Adjust for membrane potential effects (e.g., use valinomycin in patch-clamp studies).
  • Data Normalization : Compare IC50_{50} values normalized to protein binding (via equilibrium dialysis) and cellular ATP levels (e.g., CellTiter-Glo). For example, discrepancies may arise from off-target interactions with efflux transporters (e.g., P-gp), which can be inhibited with verapamil .

Q. What computational tools predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (experimental: ~2.1), BBB permeability (predicted: CNS MPO score ~4.5), and CYP450 inhibition.
  • Toxicity : Apply ProTox-II for hepatotoxicity risk (e.g., mitochondrial toxicity) and Ames test predictions. Molecular dynamics simulations (AMBER) model metabolite formation via hepatic CYP3A4 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl(4-fluorophenyl)methanamine hydrochloride
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Cyclobutyl(4-fluorophenyl)methanamine hydrochloride

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